

synthesis and characterization of 4-Nitro-1,8-naphthalic anhydride

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Compound of Interest

Compound Name: 4-Nitro-1,8-naphthalic anhydride

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An In-depth Technical Guide to the Synthesis and Characterization of **4-Nitro-1,8-naphthalic Anhydride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitro-1,8-naphthalic anhydride ($C_{12}H_5NO_5$) is a pivotal intermediate in the synthesis of a wide array of functional organic compounds.[1][2] Its unique molecular architecture, featuring a reactive anhydride group and an electron-withdrawing nitro group on a stable naphthalene core, makes it a versatile building block for creating high-performance dyes, fluorescent probes, advanced polymers, and pharmaceutical agents.[2][3][4] This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of **4-Nitro-1,8-naphthalic anhydride**, offering detailed experimental protocols and structured data for researchers in organic synthesis and materials science.

General Information

4-Nitro-1,8-naphthalic anhydride is a yellow crystalline solid widely used in chemical synthesis. The presence of the nitro group at the 4-position, combined with the anhydride functionality, makes the compound susceptible to various chemical transformations, particularly nucleophilic substitution reactions.[1]

Table 1: Physicochemical Properties of **4-Nitro-1,8-naphthalic Anhydride**

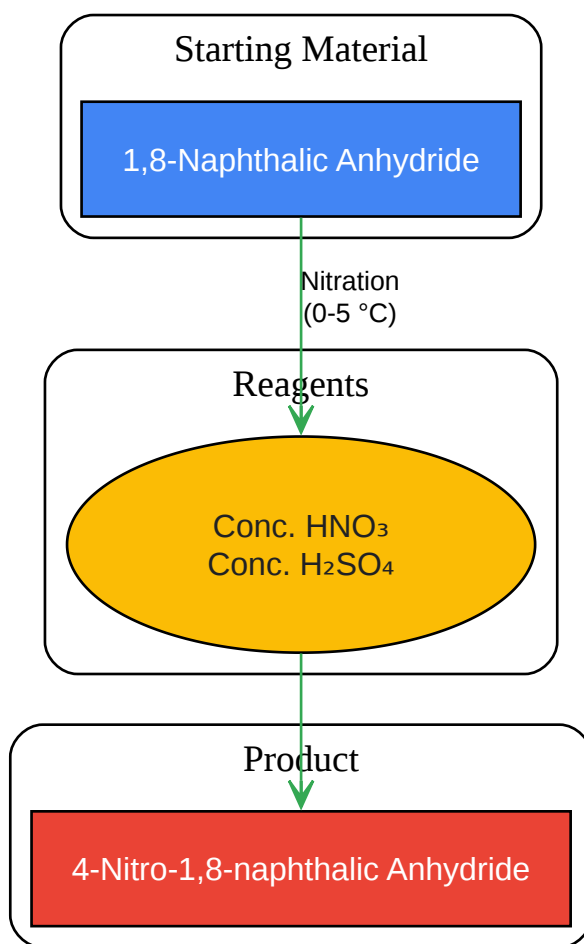
| Property | Value | References |
|-------------------|--|------------|
| CAS Number | 6642-29-1 | [1][5] |
| Molecular Formula | C ₁₂ H ₅ NO ₅ | [1][5] |
| Molecular Weight | 243.17 g/mol | [1][5] |
| Melting Point | 226-229 °C | [1][6] |
| Appearance | Dark yellow powder / Yellow crystalline solid | [2] |
| EC Number | 229-659-4 | |
| InChI Key | LKOZHLXUWUBRDK-UHFFFAOYSA-N | [1] |

Synthesis of 4-Nitro-1,8-naphthalic Anhydride

There are two primary synthetic routes for preparing **4-Nitro-1,8-naphthalic anhydride**. The most common method is the direct nitration of 1,8-naphthalic anhydride. An alternative multi-step approach begins with the nitration of acenaphthene, followed by oxidation.

Method 1: Direct Nitration of 1,8-Naphthalic Anhydride

This method is the most straightforward approach, involving an electrophilic aromatic substitution reaction.[1] A nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric and sulfuric acids, attacks the electron-rich naphthalene ring system.[1] The reaction is regioselective, favoring substitution at the 4-position due to electronic and steric factors.[1]



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Caption: Workflow for the direct nitration of 1,8-naphthalic anhydride.

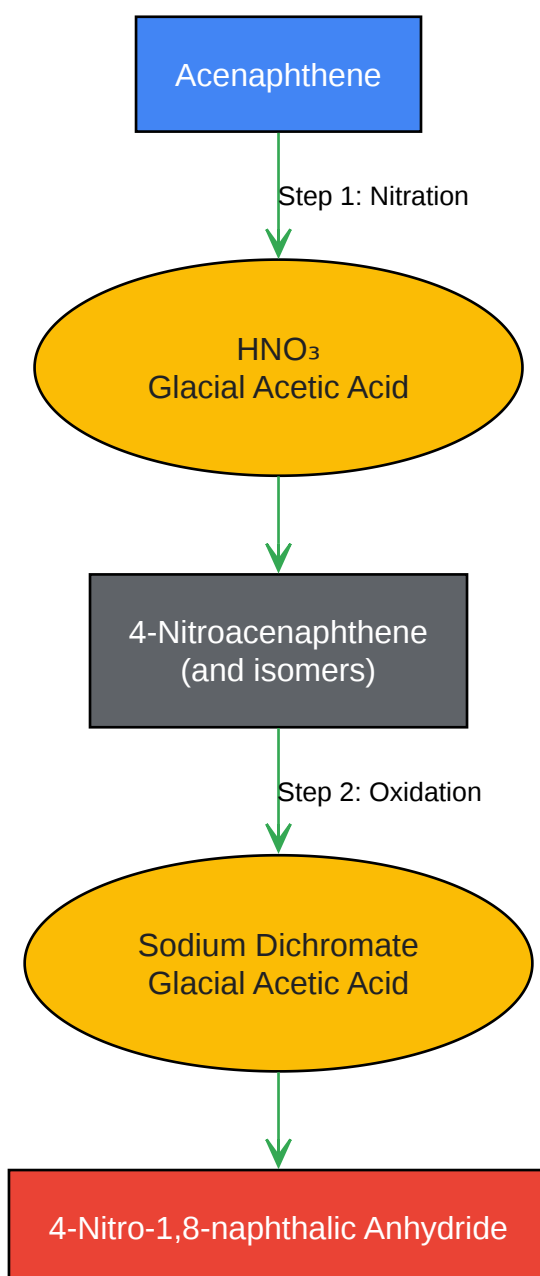
Experimental Protocol:

- **Reaction Setup:** In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 19.82 g (100.0 mmol) of 1,8-naphthalic anhydride to 200 mL of concentrated sulfuric acid.[7]
- **Nitrating Agent Addition:** Cool the mixture to 0-5 °C in an ice bath. Slowly add 7.24 g (105.0 mmol) of sodium nitrate in small portions over a period of 1 hour, ensuring the temperature remains below 5 °C.[1][7]
- **Reaction:** Stir the reaction mixture at room temperature for an additional 3 hours.[7]

- Work-up: Carefully pour the reaction mixture onto crushed ice.
- Isolation: Filter the resulting precipitate, wash thoroughly with water until neutral, and dry to obtain the crude product.[7]

Method 2: Synthesis from Acenaphthene

This two-step process involves the initial nitration of acenaphthene to yield a mixture of nitroacenaphthene isomers, followed by the oxidation of the desired 4-nitroacenaphthene intermediate.[1][8]



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Caption: Two-step synthesis of **4-Nitro-1,8-naphthalic anhydride** from acenaphthene.

Experimental Protocol:

Step 1: Synthesis of 4-Nitroacenaphthene[8]

- **Reaction Setup:** Dissolve 3.00 g (19.48 mmol) of acenaphthene in 40 mL of glacial acetic acid in a 250 mL three-necked flask with stirring.
- **Nitrating Agent Addition:** At a low temperature, slowly add a mixture of 14 mL of concentrated nitric acid and glacial acetic acid (1:1 v/v) dropwise over 30 minutes.
- **Reaction:** Maintain the reaction at a controlled temperature for 1 hour.
- **Isolation:** Filter the reaction mixture and wash the precipitate with water until neutral.
- **Purification:** Dry the solid and purify by silica gel column chromatography to separate the isomers.

Step 2: Oxidation to **4-Nitro-1,8-naphthalic Anhydride**[1]

- **Reaction Setup:** Charge a flask with the 4-nitroacenaphthene intermediate obtained from Step 1.
- **Oxidizing Agent Addition:** Add a solution of sodium dichromate in glacial acetic acid.
- **Reaction:** Heat the mixture under careful temperature control to ensure complete conversion while minimizing over-oxidation.
- **Work-up and Isolation:** After the reaction is complete, cool the mixture and isolate the crude product by filtration.

Purification

The crude **4-Nitro-1,8-naphthalic anhydride** obtained from synthesis typically requires purification to achieve high purity (>95%), which is essential for subsequent reactions.[1]

Experimental Protocol: Recrystallization[1]

- **Dissolution:** Dissolve the crude product in a minimal amount of hot, concentrated nitric acid ($d = 1.40 \text{ g/mL}$).
- **Crystallization:** Allow the solution to cool slowly to room temperature, which will induce the formation of colorless to pale yellow needle-shaped crystals.
- **Isolation:** Filter the crystals and wash them with a small amount of cold water.
- **Drying:** Dry the purified crystals under vacuum. Note: For less stringent purity requirements, acetone can be used as an alternative recrystallization solvent.[1]

Characterization

The identity and purity of the synthesized **4-Nitro-1,8-naphthalic anhydride** are confirmed using various analytical techniques.

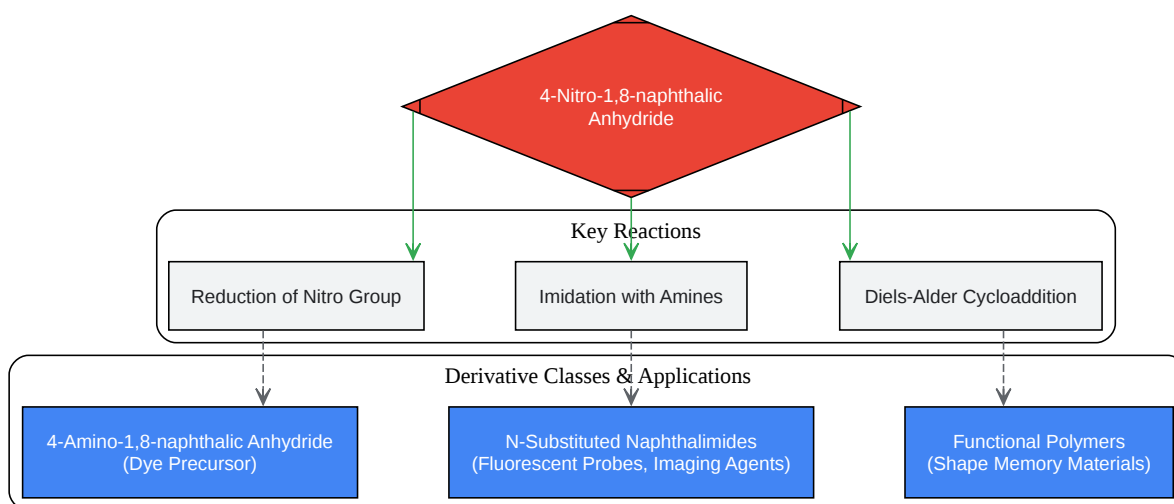
Table 2: Spectroscopic Data for **4-Nitro-1,8-naphthalic Anhydride**

| Technique | Characteristic Peaks / Data | References |
|---|--|------------|
| FTIR (cm^{-1}) | 1789 (C=O, anhydride stretch, asymmetric) 1756 (C=O, anhydride stretch, symmetric) 1526 (N-O, nitro stretch) | [1] |
| ^1H NMR (CDCl_3 , δ ppm) | 8.83 (1H, 3-H), 8.73 (1H, 2-H), 8.69 (1H, 7-H), 8.40 (1H, 5-H), 7.98 (1H, 6-H) | [9] |
| ^{13}C NMR (CDCl_3 , δ ppm) | 219.16, 218.71 (C=O), 139.83, 139.30, 134.23, 130.92, 128.38, 119.29, 119.09, 109.29 (Aromatic C) | [9] |

Note: NMR data is for the N-methyl naphthalimide derivative, but provides a reference for the aromatic proton and carbon signals of the core structure.[9]

Chemical Reactions and Applications

4-Nitro-1,8-naphthalic anhydride is a versatile intermediate primarily used as a precursor for naphthalimide derivatives.[2] Its reactivity allows for the synthesis of a diverse range of functional molecules.



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Caption: Role of **4-Nitro-1,8-naphthalic anhydride** as a key synthetic intermediate.

- **Imidation:** It readily reacts with primary amines to form N-substituted 4-nitro-1,8-naphthalimides, a core structure for many fluorescent dyes and chemosensors.[9]
- **Nucleophilic Substitution:** The nitro group can be reduced to an amino group, yielding 4-amino-1,8-naphthalic anhydride, another important intermediate.[1]
- **Diels-Alder Reactions:** It can act as a dienophile in cycloaddition reactions, enabling its use in the synthesis of shape memory polymers.[1][2][3]

- Applications: Its derivatives are crucial in developing fluorescent probes for detecting ions and biological markers (e.g., for hypoxia in cancer cells), high-performance dyes, and advanced polymeric materials.[1][2][3][4]

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